molecular formula C14H12BrNO2 B269475 2-(4-bromophenoxy)-N-phenylacetamide

2-(4-bromophenoxy)-N-phenylacetamide

Cat. No. B269475
M. Wt: 306.15 g/mol
InChI Key: SRAYWKUGIMIKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-phenylacetamide, also known as BPA, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 324.22 g/mol. BPA is widely used in the field of chemistry and biology due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-phenylacetamide is not fully understood. However, it is believed to interact with specific targets in the body, such as enzymes and proteins, to produce its effects. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes involved in cancer cell growth and proliferation. This compound has also been found to induce oxidative stress, which can lead to cell death. Additionally, this compound has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

2-(4-bromophenoxy)-N-phenylacetamide has several advantages for use in lab experiments. It is readily available and easy to synthesize, making it a cost-effective reagent. This compound is also stable under a wide range of conditions, making it suitable for use in various chemical reactions. However, this compound has limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several potential future directions for research on 2-(4-bromophenoxy)-N-phenylacetamide. One area of interest is the development of this compound-based compounds with improved anticancer activity and reduced toxicity. Additionally, the use of this compound in other fields, such as materials science and nanotechnology, is an area of potential future research. Finally, the investigation of the mechanism of action of this compound and its effects on specific targets in the body is an important area of future research.

Synthesis Methods

The synthesis of 2-(4-bromophenoxy)-N-phenylacetamide involves the reaction of 4-bromophenol with N-phenylacetamide in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to ensure the highest yield and purity of the product.

Scientific Research Applications

2-(4-bromophenoxy)-N-phenylacetamide is commonly used in scientific research as a starting material for the synthesis of other compounds. It is also used as a reagent in many chemical reactions, such as Suzuki coupling and Heck reaction. This compound has been found to have potential applications in the field of medicine, including as an anticancer agent.

properties

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-phenylacetamide

InChI

InChI=1S/C14H12BrNO2/c15-11-6-8-13(9-7-11)18-10-14(17)16-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17)

InChI Key

SRAYWKUGIMIKOO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br

Origin of Product

United States

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